2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-(cyclopropanecarbonylamino)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c13-10(19)11-15-17-18(16-11)9-5-3-8(4-6-9)14-12(20)7-1-2-7/h3-7H,1-2H2,(H2,13,19)(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRJRRFZVJABQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(cyclopropanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the cyclopropanecarboxamide moiety enhances its interaction with biological targets. The molecular formula is , and it exhibits properties that may contribute to its bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in inflammatory pathways.
- Receptor Modulation : It could interact with specific receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds containing the tetrazole structure often exhibit antimicrobial properties. In vitro studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Salmonella typhi | 15 | 10.5 |
| Bacillus subtilis | 18 | 8.3 |
| Escherichia coli | 12 | 15.0 |
These results suggest that the compound may have potential as an antibacterial agent, warranting further investigation into its efficacy against resistant strains.
Anti-inflammatory Activity
The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study demonstrated that derivatives with similar structures effectively reduced COX-2 activity in vitro:
- COX-2 Inhibition : The compound demonstrated an IC50 value of approximately 5 µM, indicating potent anti-inflammatory properties.
Study on COX Inhibition
A recent study evaluated a series of tetrazole derivatives for their ability to inhibit COX-2. The results highlighted that modifications to the phenyl and carboxamide groups significantly influenced activity:
- Compound Variants : Variants with different substituents exhibited IC50 values ranging from 1 µM to 10 µM against COX-2, indicating structure-activity relationships that could be exploited for drug development.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Key Differences and Implications
Heterocyclic Core Variations
- Tetrazole vs. Thiadiazole/Oxadiazole: The tetrazole core in the target compound offers higher nitrogen content compared to thiadiazole () or oxadiazole (). Thiadiazoles, however, may exhibit better membrane permeability due to sulfur’s lipophilicity.
- Bioisosteric Potential: Tetrazoles are often used as carboxylic acid replacements, reducing ionization at physiological pH and enhancing oral bioavailability. This property is absent in thiadiazole/oxadiazole analogs.
Substituent Effects
- Cyclopropanecarboxamido Group : Unique to the target compound, this group imposes steric constraints that may optimize binding pocket interactions, as seen in cyclopropane-containing kinase inhibitors (e.g., patents in ).
- Benzylthio Linker : The sulfur atom in ’s compound may improve solubility but could also introduce susceptibility to oxidative metabolism.
Q & A
Q. Answer :
- Key Structural Features :
- Tetrazole Ring : Mimics carboxylate groups in endogenous ligands, enhancing binding to mGlu4’s allosteric site .
- Cyclopropanecarboxamido Group : Increases metabolic stability compared to linear alkyl chains.
- Validation :
- Radioligand Binding Assays : Compare IC₅₀ values with/without cyclopropane substitution to assess affinity shifts.
- Molecular Dynamics Simulations : Map interactions between the tetrazole ring and Arg-78/Ser-152 residues in mGlu4 .
What spectroscopic techniques resolve conflicting data on purity and structure?
Q. Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish between regioisomers (e.g., 1H- vs. 2H-tetrazole).
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., chlorine or fluorine) to rule out contaminants .
- Contradiction Resolution : Overlay spectral data with computational predictions (e.g., Gaussian DFT) to validate assignments .
How can contradictions in biological activity data across studies be addressed?
Q. Answer :
- Source Analysis :
- Check assay conditions (e.g., cell lines, agonist concentrations). For example, HEK293 vs. neuronal cells may show divergent mGlu4 modulation .
- Quantify batch-to-batch purity differences via HPLC-UV (>98% purity required for reproducibility).
- Meta-Analysis : Use tools like Forest Plots to statistically aggregate data from independent studies, identifying outliers .
What in vitro assay designs ensure reliable pharmacokinetic (PK) profiling?
Q. Answer :
- Metabolic Stability :
- Use Liver Microsomes (human/rat) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS .
- Membrane Permeability :
- Protein Binding :
How do cyclopropanecarboxamido modifications affect bioactivity and stability?
Q. Answer :
- Bioactivity : Replace cyclopropane with vinyl or ethyl groups and test via:
- Enzymatic Assays : Measure IC₅₀ shifts against target enzymes (e.g., kinases).
- Thermal Shift Assays (TSA) : Assess target binding stability .
- Stability :
- Forced Degradation Studies : Expose to acidic (0.1M HCl) or oxidative (H₂O₂) conditions; track degradation via UPLC .
What strategies enable scalable synthesis without purity loss?
Q. Answer :
- Flow Chemistry : Continuous reactors minimize intermediate degradation during amide coupling .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
How can computational modeling predict biological target interactions?
Q. Answer :
- Docking Studies : Use AutoDock Vina with mGlu4’s crystal structure (PDB: 4X7G) to map binding poses .
- QSAR Models : Train on tetrazole derivatives’ bioactivity data to predict EC₅₀ values .
- MD Simulations : Analyze ligand-receptor complex stability over 100-ns trajectories (e.g., GROMACS) .
What best practices ensure compound stability during storage?
Q. Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
